REACTION_CXSMILES
|
[CH3:1][NH2:2].[CH3:3][O:4][C:5]1[CH:6]=[N:7][C:8]2[CH:9]=[CH:10][CH:11]=[C:12]([CH:15]=O)[C:13]=2[N:14]=1>>[CH3:3][O:4][C:5]1[CH:6]=[N:7][C:8]2[C:13]([N:14]=1)=[C:12]([CH2:15][NH:2][CH3:1])[CH:11]=[CH:10][CH:9]=2
|
Name
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|
Quantity
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5 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
0.94 g
|
Type
|
reactant
|
Smiles
|
COC=1C=NC=2C=CC=C(C2N1)C=O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
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Smiles
|
COC=1C=NC2=CC=CC(=C2N1)CNC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.52 g | |
YIELD: PERCENTYIELD | 51% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |